5-Isopropylcytidine 5'-monophosphate
Description
Contextualization within Nucleoside Monophosphate Biochemistry
Nucleotides are the essential building blocks of nucleic acids, DNA and RNA, and play central roles in cellular metabolism, signaling, and energy transfer. rsc.org A nucleotide is composed of a nitrogenous base, a five-carbon sugar (pentose), and one or more phosphate (B84403) groups. rsc.org A nucleoside monophosphate, specifically, is a nucleotide with a single phosphate group. When the sugar is ribose, they are termed ribonucleoside monophosphates and are the monomeric units that constitute RNA.
The parent compound, Cytidine (B196190) 5'-monophosphate (CMP), is one of the four primary ribonucleoside monophosphates. nih.gov It consists of the pyrimidine (B1678525) base cytosine, a ribose sugar, and a phosphate group attached to the 5'-carbon of the ribose. nih.govacs.org In the context of cellular metabolism, CMP is a key intermediate. It can be phosphorylated to form cytidine diphosphate (B83284) (CDP) and cytidine triphosphate (CTP), with CTP being a direct precursor for RNA synthesis. nih.govnih.gov
5-Isopropylcytidine 5'-monophosphate is a derivative of CMP. The modification occurs at the 5th carbon position of the cytosine ring, where a hydrogen atom is replaced by an isopropyl group (-CH(CH₃)₂). This C5 position on pyrimidines is a frequent target for natural and synthetic modification. rsc.orgmdpi.com For instance, the natural DNA base thymine (B56734) is essentially 5-methyluracil. The introduction of an alkyl group like isopropyl can significantly alter the molecule's size, shape, and hydrophobicity compared to the parent CMP, thereby potentially influencing its interaction with enzymes and other biological molecules.
Table 1: Canonical Ribonucleoside Monophosphates and Their Core Functions
| Compound Name | Abbreviation | Nucleobase | Core Biological Functions |
|---|---|---|---|
| Adenosine 5'-monophosphate | AMP | Adenine | Component of RNA; Precursor to ADP and ATP (energy currency); Allosteric regulator of enzymes. acs.org |
| Guanosine (B1672433) 5'-monophosphate | GMP | Guanine | Component of RNA; Precursor to GDP and GTP (energy and signaling); Precursor for cGMP synthesis. acs.org |
| Cytidine 5'-monophosphate | CMP | Cytosine | Component of RNA; Precursor to CTP for RNA and phospholipid synthesis. nih.govnih.gov |
Historical Perspectives on Nucleoside Analog Investigations
The history of nucleoside analog research is rich and has led to some of the most important breakthroughs in medicine. nih.gov Since the mid-20th century, scientists have been synthesizing and testing modified versions of natural nucleosides to find compounds that can interfere with viral replication or cancer cell proliferation. These synthetic analogs are designed to be similar enough to natural nucleosides to be recognized by cellular or viral enzymes, but different enough to disrupt normal processes once incorporated.
Early investigations focused on modifications to both the sugar and the nucleobase components. nih.govnih.gov The development of arabinosylcytosine (Ara-C, or cytarabine), where the ribose sugar is replaced by arabinose, created a cornerstone of chemotherapy for certain leukemias. nih.govnih.gov Similarly, the discovery of acyclovir, an acyclic guanosine analog, revolutionized the treatment of herpes virus infections. mdpi.com
A significant and historically fruitful area of investigation has been the modification of the C5 position of pyrimidines. rsc.org This position is accessible for chemical modification and can accommodate various substituents that can impart new biological properties. For example, 5-fluorouracil (B62378) and its nucleoside derivative 5-fluorouridine (B13573) are potent anticancer agents that work by inhibiting thymidylate synthase, an essential enzyme for DNA synthesis. nih.gov The introduction of other groups, including halogens, alkyl, and vinyl groups, at the C5 position of uridine (B1682114) and cytidine derivatives has been extensively explored, leading to the discovery of numerous compounds with antiviral and anticancer activities. nih.govrsc.org This historical context establishes a clear precedent for investigating novel C5-substituted pyrimidines like 5-isopropylcytidine.
Overview of Academic Research Trajectories for Modified Nucleotide Derivatives
Modern research into modified nucleotide derivatives follows several key trajectories, driven by the need for more effective therapeutics, more precise biological probes, and novel biotechnological tools. The synthesis of a molecule like this compound would fit logically within these established research paradigms.
Therapeutic Agent Development: A primary goal is the discovery of new drugs. Modifications are systematically introduced to a parent nucleoside to improve its efficacy, alter its metabolic stability, or overcome resistance mechanisms. nih.gov The addition of an alkyl group at the C5 position, such as an isopropyl group, can increase the compound's lipophilicity, which may enhance its ability to cross cell membranes. nih.gov Furthermore, the steric bulk of the isopropyl group could influence the binding affinity and specificity for target enzymes, such as viral polymerases or kinases, potentially leading to selective inhibition. acs.org
Probes for Mechanistic Studies: Modified nucleotides are invaluable tools for studying the mechanisms of enzymes that process nucleic acids. By introducing specific changes to the nucleotide structure, researchers can probe the importance of shape, hydrogen bonding, and electronic interactions within an enzyme's active site. nih.govfrontiersin.org 5-substituted pyrimidine nucleotides have been used to study the substrate specificity of DNA and RNA polymerases. acs.org
Synthetic Biology and Biotechnology: A more recent research trajectory involves the expansion of the genetic alphabet. Scientists are creating unnatural base pairs to be incorporated into DNA and RNA, expanding the chemical and functional possibilities of nucleic acids. mdpi.com While simple alkyl substitutions are common, the principles of creating and enzymatically incorporating modified nucleotides are central to this field. Enzymatic phosphorylation of modified nucleosides into their monophosphate and triphosphate forms is a critical step in these applications, and kinases with broad substrate specificity are often employed for this purpose. mdpi.com
Table 2: Examples of C5-Position Pyrimidine Modifications and Their Research Applications
| C5-Substituent | Parent Nucleoside | General Research Application/Observed Effect |
|---|---|---|
| Methyl (-CH₃) | Uracil (forms Thymine) | Natural component of DNA; essential for DNA stability and recognition. wikipedia.org |
| Fluoro (-F) | Uracil / Cytidine | Potent anticancer agents (inhibit thymidylate synthase). nih.gov |
| Iodo (-I), Bromo (-Br) | Uracil / Cytidine | Antiviral (especially against herpesviruses) and anticancer activity. nih.gov |
| Vinyl (-CH=CH₂) | Uracil / Cytidine | Antiviral agents; the vinyl group can participate in enzyme-catalyzed reactions. nih.gov |
| Phenylselenenyl (-SePh) | Uracil / Cytidine | Investigated as potential inhibitors of thymidylate synthase and as anticancer/antiviral agents. nih.gov |
Structure
3D Structure
Properties
CAS No. |
117309-82-7 |
|---|---|
Molecular Formula |
C12H20N3O8P |
Molecular Weight |
365.28 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-propan-2-ylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O8P/c1-5(2)6-3-15(12(18)14-10(6)13)11-9(17)8(16)7(23-11)4-22-24(19,20)21/h3,5,7-9,11,16-17H,4H2,1-2H3,(H2,13,14,18)(H2,19,20,21)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
RAHCOJKTMOTPOZ-TURQNECASA-N |
Isomeric SMILES |
CC(C)C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
CC(C)C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Strategies for 5 Isopropylcytidine 5 Monophosphate
Precursor Synthesis and Stereoselective Approaches
The synthesis of the precursor, 5-isopropylcytidine, requires the formation of a C-C bond at the C-5 position of the pyrimidine (B1678525) ring and the stereoselective formation of the β-N-glycosidic bond between the modified base and the ribose sugar. While specific literature for 5-isopropylcytidine is not abundant, its synthesis can be achieved through established methodologies for 5-alkyl pyrimidine nucleosides.
One common strategy involves the modification of a pre-existing nucleoside. For instance, a 5-halocytidine derivative can undergo transition-metal-catalyzed cross-coupling reactions with an appropriate isopropyl source. Another powerful approach is the Heck coupling, which could introduce an isopropenyl group at the C-5 position, followed by catalytic hydrogenation to yield the isopropyl moiety.
A convergent synthesis represents a more flexible strategy. uni-hamburg.de This involves preparing a 5-isopropylcytosine base and a protected ribose derivative separately, followed by a condensation reaction. The key challenge in this approach is achieving high stereoselectivity for the desired β-anomer. The Vorbrüggen glycosylation is a widely used method that employs silylated pyrimidine bases and a protected ribose acetate or halide in the presence of a Lewis acid catalyst, typically resulting in the thermodynamically favored β-nucleoside.
Key considerations for stereoselective synthesis include:
Choice of Catalyst: Lewis acids like tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are commonly used to direct the stereochemical outcome.
Protecting Groups: The protecting groups on the ribose sugar, particularly at the C-2' position, play a crucial role in directing the incoming nucleobase to the β-face through neighboring group participation.
Reaction Conditions: Temperature, solvent, and reaction time must be carefully optimized to maximize the yield and stereoselectivity of the glycosylation reaction.
Phosphorylation Methodologies for 5'-Monophosphate Formation
The conversion of the 5-isopropylcytidine nucleoside to its 5'-monophosphate is a critical step. This can be accomplished through either chemical or enzymatic methods, each offering distinct advantages in terms of scale, selectivity, and reaction conditions.
Chemical phosphorylation methods offer versatility and are suitable for large-scale synthesis, though they may require protection of other reactive groups on the nucleoside. The most common and classic method involves the use of phosphorus oxychloride (POCl₃) in a trialkyl phosphate (B84403) solvent, known as the Yoshikawa-Kato synthesis. This method is generally regioselective for the primary 5'-hydroxyl group.
More modern approaches utilize phosphoramidite chemistry, which is amenable to automated solid-phase synthesis. nih.gov These methods employ specialized phosphorylating agents that are coupled to the 5'-hydroxyl group of the support-bound nucleoside, followed by oxidation to form the stable phosphate. researchgate.net
Table 1: Comparison of Chemical Phosphorylation Reagents
| Reagent/Method | Description | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | A highly reactive phosphorylating agent, typically used in a trialkyl phosphate solvent. | Cost-effective, suitable for large-scale synthesis, good regioselectivity for the 5'-OH group. | Harsh reaction conditions, may require protection of other functional groups, potential for side reactions. |
| Bis(β-cyanoethoxy)-N,N-diisopropylaminophosphine | A phosphoramidite reagent used in automated solid-phase synthesis. nih.gov | High coupling efficiency, mild reaction conditions, compatible with automated synthesizers. nih.gov | Higher reagent cost, primarily used for oligonucleotide synthesis. |
| Chemical Phosphorylation Reagent II (CPR II) | A phosphoramidite reagent containing a DMT group, allowing for purification via reverse-phase chromatography before final deprotection. metkinenchemistry.com | Allows for DMT-on purification of the phosphorylated product, simplifying isolation. metkinenchemistry.com | Requires multiple deprotection steps to release the final 5'-phosphate. metkinenchemistry.com |
Enzymatic phosphorylation provides a green and highly regioselective alternative to chemical methods, operating under mild aqueous conditions and eliminating the need for protecting groups. nih.gov Nucleoside kinases are enzymes that catalyze the transfer of a phosphate group from a donor, typically ATP or GTP, to the 5'-hydroxyl of a nucleoside. mdpi.com
Several kinases exhibit broad substrate specificity, making them suitable for phosphorylating modified nucleosides like 5-isopropylcytidine. For example, Drosophila melanogaster deoxynucleoside kinase (DmdNK) and Bacillus subtilis deoxycytidine kinase (BsdCK) are known to phosphorylate a wide array of pyrimidine nucleoside analogs with modifications at the nucleobase. nih.govmdpi.com Research has shown that these enzymes can achieve high conversion yields, often in the range of 40–90%. mdpi.com Another class of enzymes, nucleoside phosphotransferases, can utilize alternative phosphate donors like p-nitrophenyl phosphate. researchgate.net
Table 2: Selected Enzymatic Systems for Nucleoside 5'-Monophosphorylation
| Enzyme | Source Organism | Phosphate Donor | Substrate Scope | Key Features |
| Deoxynucleoside Kinase (dNK) | Drosophila melanogaster | ATP or GTP | Broad; phosphorylates canonical and modified pyrimidine/purine nucleosides. nih.gov | Highly efficient, often outperforms other kinases for modified nucleosides. mdpi.com |
| Deoxycytidine Kinase (dCK) | Bacillus subtilis | ATP or GTP | Prefers cytosine and adenine nucleosides but accepts various analogs with minor modifications. nih.govmdpi.com | Tolerates modifications at the nucleobase and sugar moiety. nih.gov |
| Nucleoside Phosphotransferase | Erwinia herbicola | p-Nitrophenyl phosphate, Ribonucleotides | Broad range of ribonucleosides and their analogs. researchgate.net | Does not require ATP/GTP, uses less expensive phosphate donors. |
Regiospecific Derivatization of the Cytidine (B196190) Moiety
Further derivatization of 5-isopropylcytidine 5'-monophosphate can be used to modulate its biological properties. Modifications can be targeted to the isopropyl group or other positions on the pyrimidine ring.
Direct chemical modification of the 5-isopropyl group on the intact nucleoside is synthetically challenging. The alkyl group is relatively inert compared to the pyrimidine ring and lacks a functional handle for facile derivatization. Reactions that could functionalize the isopropyl group, such as free-radical halogenation, would likely be non-selective and employ harsh conditions that could degrade the sensitive glycosidic bond or other parts of the nucleoside. Therefore, a more viable strategy for introducing modifications at this position is to incorporate a functionalized alkyl group during the initial precursor synthesis.
With the C-5 position occupied, other sites on the pyrimidine ring become targets for regiospecific derivatization. The C-6 position and the exocyclic N4-amino group are the most accessible sites for further modification.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing the C-6 position of pyrimidine nucleosides, allowing for the introduction of aryl or alkyl groups. nih.gov The N4-amino group can be readily acylated or alkylated to introduce a variety of functional groups, a strategy that has been used to create novel N4-modified cytidine analogs. nih.gov
Table 3: Potential Regiospecific Modifications of the 5-Isopropylcytidine Moiety
| Target Site | Type of Modification | Reagents/Conditions | Potential Outcome |
| N4-Amino Group | Acylation | Acid chlorides or anhydrides | Introduction of amide functionalities, altering hydrogen bonding potential. |
| C-6 Position | C-H Arylation | Pd-based catalysts, aryl halides | Formation of a C-C bond to introduce aromatic substituents. nih.gov |
| C-6 Position | Halogenation | N-Halosuccinimides (e.g., NBS, NCS) under specific conditions | Introduction of a halogen atom, which can serve as a handle for further cross-coupling reactions. |
Ribose Moiety Chemical Transformations
The ribose moiety of nucleoside monophosphates, including this compound, is a primary target for chemical transformations aimed at enhancing therapeutic properties. These modifications can alter the sugar's pucker conformation, increase metabolic stability, and improve binding affinity to target enzymes or nucleic acids. beilstein-journals.org The chemical composition of the ribose-phosphate backbone has inspired numerous strategies for chemical modification. beilstein-journals.org
Common transformations focus on the 2'-hydroxyl group, which is crucial for the structural and functional differences between RNA and DNA. Modifications at this position can significantly influence the molecule's behavior. researchgate.net For instance, substituting the 2'-hydroxyl group with other chemical entities like 2'-O-methyl (2'-O-Me), 2'-fluoro (2'-F), or 2'-methoxyethyl (2'-O-MOE) can enhance the stability of RNA duplexes in serum. researchgate.net The 2'-O-methylation is a frequent natural modification found in various types of RNA. beilstein-journals.org
Another significant class of ribose modification involves creating a methylene bridge between the C4' and O2' positions of the ribose sugar, resulting in a "locked" C3'-endo (north) conformation. beilstein-journals.org This modification, characteristic of Locked Nucleic Acids (LNA), enhances binding affinities toward both DNA and RNA targets. beilstein-journals.org Conversely, cleaving the bond between C2' and C3' of the ribose ring creates an "unlocked" nucleic acid (UNA). researchgate.net
Fluorination is another key strategy. Incorporating a fluorine atom at the 2'-position of the ribose ring can influence the chemistry at other parts of the nucleotide and alter its interaction with target enzymes. nih.gov The fluorine atom can mimic the properties of either a hydrogen or a hydroxyl group, leading to improved metabolic stability and potent biological activities. nih.gov The synthesis of 2'-fluoro derivatives can be achieved by treating a precursor with reagents like diethylamino sulfur trifluoride (DAST). nih.gov Acetylation of cytidine residues has been shown to stabilize the C3′-endo puckering conformation of the ribose. nih.govresearchgate.net
These chemical transformations allow for the fine-tuning of the molecule's properties for various applications.
Table 1: Chemical Transformations of the Ribose Moiety in Cytidine Analogues
| Modification Type | Position(s) | Reagent/Method Example | Resulting Properties |
| Alkylation | 2'-OH | - | 2'-O-Methyl (2'-O-Me), 2'-O-Methoxyethyl (2'-O-MOE) |
| Fluorination | 2'-OH | Diethylamino sulfur trifluoride (DAST) | Enhanced metabolic stability, altered enzyme interaction nih.gov |
| Bridging (LNA) | C2', C4' | Intramolecular cyclization | Locked C3'-endo conformation, increased binding affinity beilstein-journals.org |
| Ring Opening (UNA) | C2', C3' | Cleavage of C2'-C3' bond | Increased flexibility researchgate.net |
| Acetylation | - | - | Stabilization of C3'-endo ribose pucker nih.govresearchgate.net |
Green Chemistry Principles in Nucleotide Analogue Synthesis
The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. nih.govresearchgate.net This approach favors the use of environmentally benign methods over traditional organic synthesis, which often involves hazardous reagents and generates significant waste. nih.gov
A central tenet of green chemistry is waste prevention , designing syntheses to produce as little waste as possible. nih.govyoutube.com This is complemented by the principle of atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. nih.govyoutube.com
In the context of nucleotide analogue synthesis, a significant shift is occurring from multi-step chemical routes to biotechnological methods. researchgate.netBiocatalysis and enzymatic approaches are prime examples of green chemistry in action. huarenscience.com Enzymes such as nucleoside phosphorylases (NPs) and N-deoxyribosyltransferases (NDTs) can catalyze reactions like transglycosylation with high chemo-, regio-, and stereoselectivity. researchgate.netresearchgate.net This enzymatic synthesis is often more efficient and environmentally friendly than conventional chemical methods, which can suffer from low selectivity and yield. researchgate.netmdpi.com Biotransformation, which uses enzymes to perform specific modifications, is another key green strategy. nih.gov
The use of safer solvents and auxiliaries is another core principle. nih.govskpharmteco.com Traditional synthesis often relies on solvents that are harmful to the environment. huarenscience.com Green chemistry seeks to eliminate or replace these with innocuous alternatives wherever possible. nih.govskpharmteco.com Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure reduces the environmental and economic impact of chemical processes. nih.gov
The principle of using renewable feedstocks is also being applied, with research exploring bio-based starting materials to reduce dependence on finite resources. nih.govhuarenscience.com Finally, the use of catalysis is preferred over stoichiometric reagents. nih.gov Catalytic reagents, especially highly selective biocatalysts, are superior as they are effective in small amounts and can be used repeatedly. nih.gov
Table 2: Application of Green Chemistry Principles in Nucleotide Analogue Synthesis
| Green Chemistry Principle | Application in Nucleotide Analogue Synthesis |
| 1. Prevention | Designing synthetic routes that generate minimal by-products. nih.govyoutube.com |
| 2. Atom Economy | Employing addition reactions and enzymatic processes that incorporate a high percentage of starting materials into the final product. nih.govyoutube.com |
| 3. Less Hazardous Chemical Syntheses | Replacing toxic chemical reagents with safer, enzyme-based catalysts. nih.govmdpi.com |
| 5. Safer Solvents & Auxiliaries | Reducing the use of volatile organic solvents and exploring aqueous-based enzymatic reactions. nih.govhuarenscience.comskpharmteco.com |
| 6. Design for Energy Efficiency | Utilizing biocatalytic reactions that proceed at ambient temperature and pressure, lowering energy consumption. nih.gov |
| 7. Use of Renewable Feedstocks | Investigating the use of bio-based precursors for the synthesis of the ribose or nucleobase components. nih.govhuarenscience.com |
| 9. Catalysis | Using enzymes like nucleoside phosphorylases for transglycosylation, which are highly selective and efficient catalysts. nih.govresearchgate.netresearchgate.net |
Molecular Recognition and Binding Mechanisms of 5 Isopropylcytidine 5 Monophosphate
Enzyme Substrate Specificity and Kinetic Analysis
The introduction of an isopropyl group at the C5 position of the cytidine (B196190) base is expected to significantly influence its interaction with enzymes that normally bind cytidine or deoxycytidine monophosphates. The steric bulk and hydrophobicity of the isopropyl group compared to a hydrogen atom (in cytidine) or a methyl group (in 5-methylcytidine) are key factors governing its potential as a substrate or modulator.
Nucleoside monophosphate (NMP) kinases are essential enzymes that catalyze the phosphorylation of NMPs to their corresponding diphosphates, a critical step in nucleotide metabolism and the synthesis of nucleic acid precursors. The substrate specificity of these kinases varies, but the binding pocket must accommodate the nucleobase.
Bacterial cytidine monophosphate (CMP) kinases, for instance, are known to phosphorylate CMP and dCMP. nih.gov The active site of these kinases, like that of Yersinia CMP kinase, contains a distinct NMP-binding domain. nih.gov While these enzymes can be promiscuous, the introduction of a large substituent at the C5 position can dramatically alter binding affinity and catalytic efficiency. Studies on other C5-substituted pyrimidines, such as 5-ethyl and 5-bromo derivatives, have shown that some DNA polymerases can incorporate the corresponding triphosphates, suggesting that the upstream kinases must be able to phosphorylate the monophosphate and diphosphate (B83284) precursors. nih.govresearchgate.net However, the bulky isopropyl group likely presents a greater steric challenge than smaller alkyl or halogen groups.
Human UMP-CMP kinase, which phosphorylates UMP, CMP, and dCMP, exhibits substrate inhibition at high concentrations of UMP and CMP. nih.gov It also efficiently phosphorylates certain nucleoside analog monophosphates. nih.gov It is plausible that 5-isopropylcytidine 5'-monophosphate could act as a substrate for such kinases, but likely with a significantly lower efficiency (higher Kₘ and/or lower Vₘₐₓ) compared to the natural substrate, CMP. The hydrophobic nature of the isopropyl group might require a complementary non-polar surface within the active site for favorable binding, which may not be present in all kinases.
The table below summarizes kinetic data for various substrates of different NMP kinases, illustrating the range of substrate acceptance.
| Enzyme | Substrate | Apparent Kₘ (mM) | Relative Vₘₐₓ/Kₘ | Source |
| Spleen dCMP Deaminase | dCMP | - | 100 | nih.gov |
| Spleen dCMP Deaminase | 5-AZA-dCMP | 0.1 | 1 | nih.gov |
| Human UMP-CMP Kinase | UMP | - | - | nih.gov |
| Human UMP-CMP Kinase | CMP | - | - | nih.gov |
| Human UMP-CMP Kinase | l-3TCMP | - | Efficient Substrate | nih.gov |
Data for this compound is not available and is presented here for comparative context.
Interactions with nucleoside phosphorylases are less likely to be significant. These enzymes typically cleave the glycosidic bond of nucleosides, not nucleotides. While some phosphorylases, like glycogen (B147801) phosphorylase, are allosterically regulated by nucleotides such as AMP, the primary substrates are sugars or nucleosides. nih.gov Therefore, this compound is not expected to be a direct substrate for phosphorylases.
Phosphodiesterases (PDEs) are enzymes that cleave phosphodiester bonds, most famously by converting cyclic nucleotides (cAMP, cGMP) into their inactive 5'-monophosphate forms. nih.gov Therefore, 5'-monophosphates are the products of this reaction, not substrates or typical modulators. It is unlikely that this compound would directly modulate PDE activity, as these enzymes are highly specific for their cyclic nucleotide substrates.
Deaminases , particularly cytidine and dCMP deaminases, are critical for pyrimidine (B1678525) salvage pathways, converting cytidine or dCMP to uridine (B1682114) or dUMP, respectively. nih.gov The substrate specificity of these enzymes is a key area where the C5-isopropyl substitution would be impactful. For example, dCMP deaminase from spleen has been shown to process the analog 5-AZA-dCMP, albeit at a rate 100-fold slower than the natural substrate, dCMP. nih.gov In contrast, a deaminase activity found in human sperm readily converts 5-methyldeoxycytidine monophosphate (5-mdCMP) to dTMP. nih.gov This indicates that the active site can accommodate a methyl group at the C5 position.
Given that an isopropyl group is substantially larger than a methyl group, it is hypothesized that this compound would be a poor substrate for most cytidine or dCMP deaminases. The steric bulk would likely hinder proper orientation within the catalytic site, potentially making it act as a weak competitive inhibitor rather than a substrate.
| Enzyme | Substrate | Relative Deamination Rate | Kₘ | Vₘₐₓ | Source |
| Human Sperm Deaminase | 5-mdCMP | High | 1.4 x 10⁻⁷ M | 7 x 10⁻¹¹ mol/h/µg | nih.gov |
| Human Sperm Deaminase | 5-methylcytidine | Poor Substrate | - | - | researchgate.net |
| Spleen dCMP Deaminase | dCMP | 100x | - | - | nih.gov |
| Spleen dCMP Deaminase | 5-AZA-dCMP | 1x | 0.1 mM | - | nih.gov |
Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, inducing a conformational change that alters the enzyme's activity. elifesciences.org Nucleotides are well-known allosteric modulators; for example, AMP activates glycogen phosphorylase, and dCTP activates dCMP deaminase. nih.govnih.gov
It is conceivable that this compound could function as an allosteric modulator for certain enzymes. Allosteric binding pockets can be highly specific, and sometimes accommodate molecules that are structurally distinct from the substrate. The hydrophobic isopropyl group could potentially mediate binding to a non-polar allosteric pocket. For instance, novel allosteric activators of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) have been shown to bind in a "rear channel" distinct from the active site. nih.gov
In the case of dCMP deaminase, the analog 5-AZA-dCTP (the triphosphate form) acts as an allosteric activator, similar to the natural activator dCTP. nih.gov This suggests that modifications to the pyrimidine ring are tolerated in the allosteric site. Whether this compound could fit into such an allosteric site and whether it would act as an activator or inhibitor is speculative and would depend entirely on the specific architecture of the enzyme's regulatory domain. Without direct experimental evidence, this remains a hypothetical role.
Nucleic Acid Interactions and Conformational Perturbations
If this compound were to be phosphorylated to its triphosphate form (5-isopropyl-dCTP or CTP), its incorporation into DNA or RNA would have significant structural and stability consequences.
DNA and RNA polymerases catalyze the template-directed synthesis of nucleic acids from nucleoside triphosphate precursors. The fidelity of these enzymes depends on their ability to select the correct incoming nucleotide. However, many polymerases can tolerate modifications on the nucleobase.
Studies with C5-substituted dCTP analogs show a strong dependence on the nature of the substituent for incorporation by DNA polymerases. rsc.org
Small groups: 5-methyl-dCTP is an excellent substrate for many DNA polymerases and is incorporated as efficiently as dCTP. nih.gov
Larger groups: Analogs like 5-ethyl-dCTP and even those with much larger modifications have been shown to be substrates for various DNA polymerases, although often with reduced efficiency. nih.govrsc.org For example, T7 DNA polymerase can incorporate 5-ethyl-dCTP and 5-iodo-dCTP. nih.govresearchgate.net
The efficiency of incorporation is often polymerase-dependent. While some bacterial and archaeal polymerases can utilize dCTPs with short and rigid C5 groups (like methyl or propynyl), longer and more flexible groups are less tolerated. rsc.org The bulky isopropyl group on 5-isopropylcytidine 5'-triphosphate would likely face significant steric hindrance in the active site of high-fidelity polymerases. It might be more readily incorporated by lower-fidelity or specialized translesion synthesis polymerases.
Similarly, RNA polymerases may also incorporate modified nucleotides. QDE-1, an RNA-dependent RNA polymerase, is known to synthesize dsRNA precursors for siRNA, and its active site must accommodate both template and incoming NTPs. nih.gov The incorporation of a C5-isopropyl modified CTP would likely be disfavored compared to natural CTP due to steric constraints within the active site.
| DNA Polymerase | C5-Substituted dCTP Analog | Incorporation Efficiency | Source |
| T7 DNA Polymerase (Sequenase) | 5-Methyl-dCTPαB | Similar to dCTP | nih.govresearchgate.net |
| T7 DNA Polymerase (Sequenase) | 5-Ethyl-dCTPαB | Similar to dCTP | nih.govresearchgate.net |
| T7 DNA Polymerase (Sequenase) | 5-Iodo-dCTPαB | Less efficient than dCTP | nih.govresearchgate.net |
| Q5 DNA Polymerase | 5-Methyl-dCTP | Similar to dCTP | nih.gov |
| Q5 DNA Polymerase | 5-Hydroxymethyl-dCTP | Similar to dCTP | nih.gov |
The presence of a substituent at the C5 position of cytosine places it in the major groove of the DNA double helix. This can significantly affect the duplex's thermodynamic stability and local structure.
Hydrophobic and Stacking Effects: Small hydrophobic groups like methyl (in 5-methylcytosine) are known to stabilize the DNA duplex. nih.govnih.gov This stabilization is partly attributed to enhanced base stacking interactions and favorable hydrophobic effects from the exclusion of water molecules from the major groove. The C5-propynyl group is even more stabilizing. researchgate.net
Steric and Conformational Effects: Conversely, very large groups or those that introduce unfavorable steric clashes can be destabilizing. For example, the oxidative lesion 5-hydroxy-2'-deoxycytidine (B120496) is highly destabilizing to the DNA duplex. nih.gov While 5-formylcytosine (B1664653) does not cause major global changes to DNA structure, it does create modest local differences. nih.gov
The isopropyl group presents an interesting case. Its hydrophobicity would be expected to contribute favorably to duplex stability, similar to the methyl group but to a greater extent. However, its significant bulk could cause steric hindrance with the adjacent base on the 5' side or with the sugar-phosphate backbone, potentially distorting the helical parameters and introducing a destabilizing effect. The net impact on stability (ΔG°) would be a balance between these stabilizing hydrophobic interactions and destabilizing steric effects. It is hypothesized that the incorporation of 5-isopropylcytidine would lead to localized structural perturbations in the DNA or RNA duplex, but without experimental data from techniques like NMR or calorimetry, the precise impact remains speculative.
Protein-Ligand Binding Dynamics and Structural Determinants
The binding dynamics are characterized by an initial recognition step, followed by conformational adjustments that lead to a stable complex. The efficiency of this process and the stability of the resulting complex are key determinants of the compound's inhibitory potential.
X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes, offering invaluable insights into the precise atomic interactions at the binding site. While a crystal structure of a protein in complex with this compound is not publicly available, extensive crystallographic studies have been conducted on viral polymerases with other nucleotide inhibitors. These studies reveal common structural determinants for binding that can be extrapolated to understand the potential interactions of this compound.
For instance, the crystal structure of HCV NS5B polymerase in complex with various nucleotide analogs shows that the inhibitor binds in the active site, where the catalytic aspartic acid residues (part of the conserved GDD motif) coordinate two divalent metal ions (typically Mg²⁺ or Mn²⁺). researchgate.net These metal ions are crucial for catalysis, facilitating the nucleophilic attack of the primer's 3'-hydroxyl group on the α-phosphate of the incoming nucleotide. researchgate.net
The binding of the nucleobase is often stabilized by hydrogen bonds with residues in the active site. In the case of cytidine analogs, the exocyclic amino group and the endocyclic nitrogen can form specific hydrogen bonds that contribute to recognition. The 5-position of the pyrimidine ring, where the isopropyl group is located in the compound of interest, points towards a specific pocket within the active site. The nature and size of the substituent at this position can significantly influence binding affinity and specificity. Studies on 5-substituted cytidine analogues have shown that modifications at this position can impact the compound's interaction with the polymerase. nih.gov
The ribose sugar and the phosphate (B84403) group also form critical interactions. The 2'- and 3'-hydroxyl groups of the ribose can form hydrogen bonds with active site residues, while the negatively charged phosphate group is typically anchored by interactions with positively charged amino acids like arginine and lysine, as well as the coordinated metal ions. nih.gov
Table 1: Inferred Key Interactions for this compound Binding to a Viral Polymerase Active Site (Based on Analog Structures)
| Moiety of Ligand | Interacting Protein/Cofactor Components | Type of Interaction |
| Cytosine Base | Active site amino acid residues (e.g., Asp, Asn) | Hydrogen Bonding |
| 5-Isopropyl Group | Hydrophobic pocket within the active site | Van der Waals Interactions |
| Ribose Sugar | Active site amino acid residues (e.g., Asp) | Hydrogen Bonding |
| 5'-Monophosphate | Positively charged residues (e.g., Arg, Lys), Divalent metal ions (Mg²⁺/Mn²⁺) | Ionic Interactions, Hydrogen Bonding, Metal Coordination |
Spectroscopic techniques are powerful tools for studying the dynamics of protein-ligand interactions in solution, providing information that is complementary to the static picture from crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding event at atomic resolution. beilstein-journals.org Chemical shift perturbation (CSP) analysis, where changes in the chemical shifts of protein or ligand resonances are monitored upon titration, can be used to identify the residues involved in the binding interface and to determine the binding affinity. universiteitleiden.nl For nucleotide analogs, ³¹P NMR can be particularly useful for probing the environment of the phosphate group upon binding to a protein. digitellinc.com While no specific NMR studies on this compound are available, the principles of these techniques are broadly applicable. For instance, studies on other cytidine monophosphates have successfully used NMR to characterize their binding to proteins. digitellinc.com
Fluorescence Spectroscopy: The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched or enhanced upon ligand binding, providing a means to monitor the interaction and determine binding constants. researchgate.net Furthermore, fluorescently labeled cytidine analogs have been developed to act as probes for nucleic acid structure and dynamics. digitellinc.comnih.govnih.gov These studies demonstrate that modifications to the cytidine ring system can create environmentally sensitive fluorophores, where the fluorescence properties change upon binding and base stacking, offering a powerful tool to investigate binding events. digitellinc.comnih.govnih.gov A study on the interaction of cytidine and cytidine monophosphate with pepsin showed that these molecules could quench the intrinsic fluorescence of the protein through the formation of a complex, with hydrophobic and electrostatic interactions being the primary stabilizing forces. researchgate.net
Table 2: Spectroscopic Techniques for Analyzing Protein-Ligand Interactions
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
| NMR Spectroscopy | Atomic-level structural details of the binding interface, binding affinity (K_D), conformational changes. | Could identify specific amino acids interacting with the isopropyl group and other moieties. |
| Fluorescence Spectroscopy | Binding affinity (K_D), conformational changes in the protein upon binding. | Could be used to determine the binding constant to a target protein by monitoring changes in intrinsic protein fluorescence. |
| UV-Visible Absorption Spectroscopy | Changes in the electronic environment of the ligand and protein upon binding. | Could indicate the formation of a ground-state complex between the compound and a target protein. researchgate.net |
In the absence of direct experimental structural data, computational methods such as molecular docking can provide valuable predictive models of how this compound might bind to a target protein. researchgate.netresearchgate.netnih.govnih.gov These in silico approaches use scoring functions to predict the preferred orientation and conformation of a ligand within a protein's binding site, as well as to estimate the binding affinity.
Molecular docking studies of various nucleotide and non-nucleoside inhibitors with viral polymerases like HCV NS5B are abundant in the literature. researchgate.netresearchgate.netnih.govnih.gov These studies consistently identify the active site as the primary binding location for nucleotide analogs. nih.gov To model the binding of this compound, its three-dimensional structure would be docked into the known crystal structure of a target polymerase.
A hypothetical docking study would likely show the following:
The cytidine base would form hydrogen bonds with the protein backbone or side chains within the active site, similar to the canonical Watson-Crick pairing.
The 5'-monophosphate group would be positioned to interact with the essential divalent metal ions and surrounding positively charged residues.
The isopropyl group at the 5-position would be accommodated within a hydrophobic pocket of the active site. The size and shape of this pocket would be a critical determinant of the binding affinity. A favorable fit would lead to stabilizing van der Waals interactions, while a steric clash would be detrimental to binding.
These computational models can guide further experimental work by predicting key interacting residues, which can then be investigated through site-directed mutagenesis.
Table 3: Predicted Interactions from a Hypothetical Molecular Docking of this compound into a Viral Polymerase Active Site
| Ligand Moiety | Predicted Interacting Residues (Example) | Predicted Interaction Type |
| Cytosine N3 and O2 | Backbone amides/side chains of active site residues | Hydrogen bonds |
| Cytosine N4 (amino) | Side chain carboxylates/carbonyls (e.g., Asp) | Hydrogen bond |
| 5-Isopropyl group | Hydrophobic residues (e.g., Val, Leu, Ile) | Van der Waals forces |
| Ribose 2'-OH and 3'-OH | Side chains of polar/charged residues (e.g., Asp, Ser) | Hydrogen bonds |
| 5'-Monophosphate | Arg, Lys side chains; Mg²⁺/Mn²⁺ ions | Ionic bonds, metal coordination |
Cellular Metabolism and Intracellular Fate of 5 Isopropylcytidine 5 Monophosphate
Transporter-Mediated Cellular Uptake Mechanisms
The entry of nucleotides and their analogs into a cell is a critical and often rate-limiting step. As a charged molecule, 5-Isopropylcytidine 5'-monophosphate is generally unable to passively diffuse across the lipid bilayer of the cell membrane. Its cellular uptake is therefore reliant on specific transporter proteins. While direct transporters for nucleoside monophosphates exist, they are less common than nucleoside transporters.
The uptake of nanoparticles and other molecules can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govdovepress.combeilstein-journals.org These processes are energy-dependent and can be influenced by the physicochemical properties of the molecule, such as size and surface charge. nih.gov For nucleotide analogs, a predominant route of entry often involves initial dephosphorylation in the extracellular space by ecto-nucleotidases. The resulting nucleoside, 5-Isopropylcytidine, can then be transported into the cell via concentrative nucleoside transporters (CNTs) or equilibrative nucleoside transporters (ENTs). Once inside, it is re-phosphorylated to 5-ICMP by intracellular nucleoside kinases.
Inhibition studies are often used to identify the specific uptake pathways. For instance, inhibitors of clathrin-mediated endocytosis (e.g., chlorpromazine) or macropinocytosis can clarify the dominant route of entry for a given compound in specific cell types, such as MCF-7 cells. dovepress.comresearchgate.net The efficiency and mechanism of uptake can vary significantly between different cell types, for example, between epithelial cells and macrophages. beilstein-journals.org
Intracellular Biotransformation Pathways
Once inside the cell, this compound is subject to several competing metabolic pathways that determine its ultimate biological activity and residence time. These transformations are catalyzed by a host of intracellular enzymes.
Dephosphorylation is the enzymatic removal of the 5'-phosphate group from 5-ICMP, converting it back to its nucleoside form, 5-Isopropylcytidine. This reaction is catalyzed by intracellular phosphatases, such as 5'-nucleotidases. neb.com This process is reversible in the sense that the resulting nucleoside can be re-phosphorylated, but it represents a key metabolic switch. Dephosphorylation can facilitate the efflux of the nucleoside from the cell or target the compound for different metabolic fates. The process involves a phosphatase enzyme removing the phosphate (B84403) group from the 5' end of the molecule. neb.comneb.com
For 5-ICMP to be incorporated into nucleic acids or to act as an energy source, it must be further phosphorylated. This is a sequential process catalyzed by specific kinases. nih.gov
Conversion to 5-Isopropylcytidine 5'-diphosphate (5-ICDP): Nucleoside monophosphate kinases (NMPKs) catalyze the transfer of a phosphate group from a nucleoside triphosphate (commonly ATP) to 5-ICMP, yielding 5-ICDP. nih.gov Human cells contain specific kinases like uridylate-cytidylate kinase that act on pyrimidine (B1678525) monophosphates. nih.gov
Conversion to 5-Isopropylcytidine 5'-triphosphate (5-ICTP): Nucleoside diphosphate (B83284) kinases (NDPKs) then catalyze the phosphorylation of 5-ICDP to the corresponding triphosphate, 5-ICTP. mdpi.com NDPKs are generally less specific regarding the base of the nucleotide, allowing them to act on a wide range of natural and modified nucleoside diphosphates. mdpi.com
This sequential phosphorylation is essential for activating the nucleoside analog for its potential roles in cellular processes. nih.gov
The N-glycosidic bond, which connects the 5-isopropylcytosine base to the ribose sugar, can be enzymatically cleaved. This process, known as phosphorolysis or hydrolysis, is a key step in nucleotide catabolism. nih.govkhanacademy.org Enzymes such as nucleoside phosphorylases catalyze the cleavage of the glycosidic bond, releasing the free base (5-isopropylcytosine) and ribose-1-phosphate (B8699412) (in the case of phosphorolysis) or ribose (in the case of hydrolysis). nih.gov The stability of this bond can be influenced by modifications to the pyrimidine ring; for instance, electron-withdrawing groups at the C5 position can affect the leaving-group quality of the cytosine base. nih.gov This cleavage effectively removes the compound from the nucleotide pool and leads to its degradation.
Incorporation into Macromolecular Structures (e.g., RNA, DNA, Coenzymes)
A primary fate for the activated triphosphate form, 5-Isopropylcytidine 5'-triphosphate (5-ICTP), is its potential incorporation into nascent RNA strands during transcription. RNA polymerases can recognize modified nucleoside triphosphates and incorporate them into RNA. nih.gov The incorporation of such analogs allows for the chemical labeling and subsequent study of RNA synthesis, turnover, and localization. nih.gov
Similarly, if converted to its deoxyribonucleoside triphosphate form (5-Isopropyldeoxycytidine 5'-triphosphate), it could potentially be incorporated into DNA by DNA polymerases during replication or repair, although this is generally a less frequent fate for ribonucleoside analogs. The incorporation of modified nucleotides is a powerful tool for studying various aspects of nucleic acid biology. nih.gov
Metabolic Flux Analysis in Model Organisms or Cell Lines
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. nih.govnih.gov By using isotopically labeled substrates, such as 13C-labeled 5-Isopropylcytidine, researchers can trace the path of the carbon atoms through the various metabolic transformations. nih.gov
Samples are collected over time, and the isotopic labeling patterns of intracellular metabolites are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov This data, combined with measurements of extracellular nutrient consumption and product secretion, is used to build a computational model that can quantify the flux through key pathways, including:
The rate of phosphorylation to di- and triphosphates.
The rate of dephosphorylation.
The flux towards incorporation into RNA.
The rate of catabolism via glycosidic bond cleavage.
Studies in model systems like Chinese hamster ovary (CHO) cells have demonstrated significant changes in metabolic fluxes between different cellular states, such as growth and stationary phases. nih.gov Applying MFA to study 5-ICMP would provide a quantitative understanding of its intracellular distribution and fate, revealing which pathways are most active in a given cell type or condition. nih.gov
Interactive Data Tables
Table 1: Key Enzymes in the Biotransformation of this compound This table summarizes the classes of enzymes responsible for the primary metabolic conversions of 5-ICMP.
| Metabolic Process | Enzyme Class | Substrate | Product(s) |
|---|---|---|---|
| Dephosphorylation | 5'-Nucleotidases / Phosphatases | This compound | 5-Isopropylcytidine + Phosphate |
| Phosphorylation (Step 1) | Nucleoside Monophosphate Kinases (NMPK) | This compound | 5-Isopropylcytidine 5'-diphosphate |
| Phosphorylation (Step 2) | Nucleoside Diphosphate Kinases (NDPK) | 5-Isopropylcytidine 5'-diphosphate | 5-Isopropylcytidine 5'-triphosphate |
| Glycosidic Cleavage | Nucleoside Phosphorylases / Hydrolases | 5-Isopropylcytidine | 5-Isopropylcytosine + Ribose(-1-phosphate) |
| Macromolecular Incorporation | RNA/DNA Polymerases | 5-Isopropylcytidine 5'-triphosphate | RNA/DNA strand containing 5-Isopropylcytidine |
Table 2: Potential Fates of this compound within the Cell This table outlines the possible outcomes for 5-ICMP following its intracellular biotransformation.
| Metabolic Outcome | Precursor Molecule | Key Process | Cellular Consequence |
|---|---|---|---|
| Nucleic Acid Synthesis | 5-Isopropylcytidine 5'-triphosphate | Polymerization | Incorporation into RNA/DNA, potentially altering their function or enabling tracking. |
| Degradation | 5-Isopropylcytidine | Glycosidic Bond Cleavage | Removal from the active nucleotide pool and breakdown into base and sugar components. |
| Cellular Efflux | 5-Isopropylcytidine | Dephosphorylation & Transport | Removal of the compound from the cell. |
| Signaling (Potential) | 5-ICDP / 5-ICTP | - | Analogs of di- and triphosphates can sometimes interfere with cellular signaling pathways. |
| Energy Metabolism (Potential) | 5-ICTP | Hydrolysis of Phosphate Bonds | Could potentially serve as an energy donor in specific enzymatic reactions. |
Biochemical and Biological Systemic Impact of 5 Isopropylcytidine 5 Monophosphate Non Clinical Focus
Modulation of Specific Signal Transduction Pathways (in vitro/cellular models)
There is no available research documenting the effects of 5-Isopropylcytidine 5'-monophosphate on specific signal transduction pathways in in vitro or cellular models.
Roles in Gene Expression Regulation (e.g., epigenetic modifications, transcriptional control)
There are no published findings on the roles of this compound in the regulation of gene expression, including any potential involvement in epigenetic modifications or transcriptional control.
Immunomodulatory Activities at a Mechanistic Level (e.g., cytokine production in cell lines, specific receptor binding)
The immunomodulatory activities of this compound at a mechanistic level, such as its effect on cytokine production in cell lines or its ability to bind to specific receptors, have not been reported in scientific literature.
Impact on Microbial Physiology and Virulence Factors (in vitro studies)
There is no available data from in vitro studies describing the impact of this compound on microbial physiology or the expression of virulence factors.
Data Tables
Due to the lack of available research and data, it is not possible to generate data tables detailing the research findings related to this compound.
Advanced Analytical and Spectroscopic Methodologies for 5 Isopropylcytidine 5 Monophosphate Characterization
High-Resolution Mass Spectrometry for Metabolite Profiling and Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and metabolite profiling of novel compounds like 5-Isopropylcytidine 5'-monophosphate. sci-hub.se Techniques such as Quadrupole Time-of-Flight (QTOF) and Orbitrap HRMS provide exceptional mass accuracy, typically below 5 ppm, which allows for the confident determination of the elemental composition of the parent ion and its metabolites. nih.govthermofisher.com
For this compound, HRMS would be used to obtain a high-resolution full-scan mass spectrum, enabling the calculation of its exact mass and confirmation of its molecular formula. When coupled with liquid chromatography (LC-HRMS), this technique is powerful for profiling its presence in biological matrices, such as cell lysates or plasma. jmchemsci.com The high resolving power is crucial to distinguish the analyte from isobaric interferences from the matrix. thermofisher.com Tandem mass spectrometry (MS/MS) experiments on the precursor ion would be performed to obtain characteristic fragmentation patterns. The fragmentation of the glycosidic bond (cleavage between the ribose and the base) and the phosphate (B84403) ester bonds would yield specific product ions, providing unequivocal structural confirmation.
Table 1: Predicted HRMS Data for this compound This table presents theoretical values based on the compound's structure.
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M-H]⁻ | C₁₂H₁₉N₃O₈P⁻ | 364.0864 |
| [M+H]⁺ | C₁₂H₂₁N₃O₈P⁺ | 366.1009 |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to unambiguously assign all proton, carbon, and phosphorus signals and confirm the compound's covalent structure.
¹H NMR would confirm the presence of the isopropyl group through its characteristic upfield signals (a doublet and a septet), as well as the signals for the ribose and pyrimidine (B1678525) protons. chemicalbook.comchemicalbook.com The ³¹P NMR spectrum would show a signal corresponding to the 5'-monophosphate group. Further NMR analyses can reveal detailed conformational features, such as the sugar pucker equilibrium (C2'-endo vs. C3'-endo) of the ribose ring and the orientation around the glycosidic bond (syn vs. anti), which are influenced by modifications at the C5 position and the presence of the 5'-phosphate group. nih.gov These conformational preferences are critical for understanding how the nucleotide might interact with biological targets.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound These are estimated values. Actual shifts may vary based on solvent and pH.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H6 | ~7.9 | d |
| H1' | ~5.9 | d |
| H2' | ~4.3 | t |
| H3' | ~4.2 | t |
| H4' | ~4.1 | m |
| H5', H5'' | ~3.9 | m |
| Isopropyl CH | ~3.0 | sept |
For more complex studies, especially when this compound is part of a larger RNA oligonucleotide or in a complex with a protein, NMR spectral overlap can become a significant challenge. nih.gov Isotopic labeling strategies are employed to simplify spectra and enhance sensitivity. sigmaaldrich.com
The compound could be synthesized using precursors enriched with stable isotopes such as ¹³C and ¹⁵N. For instance, using [U-¹³C, ¹⁵N]-cytidine as a starting material would allow for a suite of heteronuclear correlation experiments to trace the complete carbon and nitrogen backbone. nih.gov This approach is particularly powerful for studying intermolecular interactions, such as identifying the specific atoms involved in binding to a protein target. nih.gov Alternatively, selective or "reverse" labeling, where only specific residue types are left unlabeled, can dramatically reduce spectral complexity in very large biomolecular systems. nih.gov T4 RNA ligase can be used to incorporate an isotopically labeled nucleotide with a 5'-monophosphate into a specific position within an unlabeled RNA strand for detailed site-specific analysis. nih.gov
Chromatographic Separations (HPLC, UPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of this compound and for its quantification. nih.gov The high polarity of nucleotides necessitates specific chromatographic approaches for effective retention and separation.
Commonly used methods include:
Reversed-Phase (RP) HPLC: Using C18 columns is standard. To achieve sufficient retention of the highly polar nucleotide, ion-pairing agents (e.g., triethylammonium (B8662869) acetate) are often added to the mobile phase, or a highly aqueous mobile phase is used. nih.gov
Ion-Exchange Chromatography (IEC): Anion-exchange columns are highly effective for separating nucleotides based on the negative charge of the phosphate groups. A salt gradient (e.g., NaCl or ammonium (B1175870) phosphate) is typically used for elution. nih.gov
Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative that is well-suited for highly polar compounds. It uses a high concentration of an organic solvent with a small amount of aqueous buffer to achieve separation. qut.edu.au
UPLC systems, with their smaller particle-size columns, provide higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov Detection is typically performed using a UV detector, capitalizing on the strong absorbance of the cytidine (B196190) base around 270-280 nm. sielc.com
Table 3: Example HPLC/UPLC Methods for Nucleotide Analysis
| Method Type | Column Example | Mobile Phase System | Detection |
|---|---|---|---|
| Ion-Pair RP-HPLC | C18, 5 µm | A: 10 mM Ammonium Acetate, B: Acetonitrile (Gradient) | UV at 254 nm nih.gov |
| Anion-Exchange | WAX-1 | Phosphate Buffer Gradient | UV at 260 nm nih.gov |
When quantifying this compound in biological matrices like plasma, serum, or cell extracts, the analytical method must be rigorously developed and validated to ensure reliable results. impactfactor.orgresearchgate.net The validation process is conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov
Key validation parameters include:
Selectivity/Specificity: The ability to measure the analyte response unambiguously in the presence of endogenous matrix components.
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range. nih.gov
Accuracy and Precision: Accuracy reflects the closeness of measured values to the true value, while precision measures the repeatability (intra-day) and reproducibility (inter-day) of the analysis. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. nih.gov
Recovery: The efficiency of the sample extraction process from the biological matrix. ijper.org
Stability: Assessing the stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability). researchgate.net
A stable isotope-labeled internal standard, such as [¹³C₅, ¹⁵N₂]-5-Isopropylcytidine 5'-monophosphate, would be ideal for quantitative LC-MS/MS methods to correct for matrix effects and variations in sample processing. impactfactor.org
X-ray Crystallography for Three-Dimensional Structure Determination (compound or co-complexes)
X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a molecule in its solid state. To perform this analysis on this compound, the compound must first be grown into a high-quality single crystal. This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is collected.
The analysis of the diffraction data allows for the determination of the electron density map of the molecule, from which the precise position of each atom can be modeled. This reveals accurate information on bond lengths, bond angles, and torsional angles. nih.gov For a modified nucleotide, key structural features of interest would include the sugar pucker conformation (e.g., C2'-endo, C3'-endo), the orientation about the C1'-N1 glycosyl bond (anti or syn), and the conformation of the 5'-phosphate group. nih.gov Furthermore, the crystal structure reveals intermolecular interactions, such as hydrogen bonding and base-stacking, which dictate how the molecules pack in the crystal lattice. nih.gov This technique can also be used to determine the structure of the nucleotide when bound in the active site of a target protein or enzyme, providing critical insights into its mechanism of action.
Table 4: Illustrative Crystallographic Parameters (based on an analogous compound) These data are for Cytidine-5'-O-dimethylphosphate and serve as an example of what would be reported. nih.gov
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions (a, b, c) | 5.741 Å, 11.625 Å, 11.425 Å |
| Resolution | High |
| R-factor | 0.034 |
| Sugar Pucker | ³T₂ (twist) |
Cryo-Electron Microscopy in Complex with Biological Macromolecules
Cryo-electron microscopy (Cryo-EM) is a revolutionary technique for determining the structure of large biological macromolecules and their complexes in a near-native, hydrated state. While Cryo-EM is not suitable for determining the structure of a small molecule like this compound on its own, it is an exceptionally powerful tool for visualizing this nucleotide when it is bound to a large protein or nucleic acid assembly, such as a ribosome, a polymerase, or a helicase. nih.gov
In a typical experiment, a solution containing the macromolecular complex with the bound nucleotide is rapidly frozen in vitreous ice. This preserves the native structure. A transmission electron microscope is then used to acquire thousands of images of the individual, randomly oriented particles. These images are computationally averaged and reconstructed to generate a three-dimensional density map of the complex. nih.gov If the resolution is sufficiently high (typically < 4 Å), the density for the bound this compound can be clearly identified within the active site of the macromolecule. This allows for the direct visualization of the binding mode, the specific interactions with amino acid or nucleotide residues, and any conformational changes in the enzyme or ribozyme that are induced upon binding.
Computational Chemistry and Bioinformatics Approaches in 5 Isopropylcytidine 5 Monophosphate Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Isopropylcytidine 5'-monophosphate at an electronic level. Methods such as Density Functional Theory (DFT) are employed to model the molecule's geometry and electronic landscape. taylorfrancis.com Such calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and the nature of its potential interactions with biological targets.
For instance, the substitution of a hydrogen atom with an isopropyl group at the C5 position of the cytosine ring introduces changes to the electronic properties compared to the parent molecule, cytidine (B196190) 5'-monophosphate. wikipedia.org Quantum chemical calculations can precisely quantify these changes. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as the HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. These calculations can be performed in a vacuum or, for greater biological relevance, in a simulated aqueous environment. acs.orgnih.gov
Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT (Note: This data is illustrative and represents typical outputs of quantum chemical calculations.)
| Property | Calculated Value (in vacuum) | Calculated Value (in water) |
| HOMO Energy | -6.2 eV | -6.0 eV |
| LUMO Energy | -1.8 eV | -1.9 eV |
| HOMO-LUMO Gap | 4.4 eV | 4.1 eV |
| Dipole Moment | 8.5 D | 9.2 D |
| Molecular Electrostatic Potential (Minimum) | -55 kcal/mol | -60 kcal/mol |
These theoretical calculations provide a foundational understanding of the molecule's electronic character, guiding further studies into its interactions and potential functions. chemrxiv.orgrsc.org
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations offer a powerful tool for observing the dynamic behavior of this compound when interacting with a potential biological target, such as a protein kinase or polymerase. arxiv.org These simulations model the movements of atoms over time, providing insights into the stability of the compound-target complex, the specific interactions that maintain binding, and any conformational changes that occur upon binding. arxiv.orgnih.gov
An MD simulation would typically start with a docked pose of this compound within the active site of a target protein. The system is then solvated in a water box with ions to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the system is calculated. Analysis of this trajectory can reveal key information, such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the binding. Furthermore, specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the compound and amino acid residues can be monitored throughout the simulation. acs.org
Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein (Note: This data is for illustrative purposes.)
| Metric | Result | Interpretation |
| Average RMSD of Ligand | 1.5 Å | Stable binding within the active site. |
| Binding Free Energy (MM/GBSA) | -45 kcal/mol | Favorable and strong binding affinity. |
| Key Interacting Residues | Lys72, Asp184, Phe186 | Indicates specific amino acids crucial for binding. |
| Persistent Hydrogen Bonds | Ligand phosphate (B84403) with Lys72; Cytosine ring with Asp184 | Highlights the key electrostatic interactions stabilizing the complex. |
Such simulations are invaluable for understanding the physical basis of molecular recognition and for refining the design of analogues with improved binding affinity or specificity. nih.gov
Cheminformatics for Structure-Activity Relationship (SAR) Studies (theoretical)
Cheminformatics plays a crucial role in establishing theoretical Structure-Activity Relationships (SAR). For this compound, a theoretical SAR study would involve creating a virtual library of related compounds with modifications at various positions (e.g., different alkyl groups at the C5 position, or alterations to the ribose or phosphate moieties). nih.govpensoft.net For each of these virtual analogues, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Quantitative Structure-Activity Relationship (QSAR) models can then be developed. nih.gov These are mathematical models that attempt to correlate the calculated descriptors with a predicted biological activity. acs.org By analyzing the contribution of different descriptors to the activity, a QSAR model can provide insights into which structural features are most important for the desired biological effect. For example, a model might reveal that increasing the hydrophobicity of the C5 substituent positively correlates with predicted activity, up to a certain limit. This information can then guide the synthesis of new, potentially more potent, analogues. pensoft.net
Docking Studies and Virtual Screening for Novel Binding Partners
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking can be used to screen large libraries of protein structures to identify potential novel binding partners. This process, known as virtual screening or reverse docking, can generate hypotheses about the compound's mechanism of action. nih.gov
In a typical virtual screening workflow, a 3D model of this compound is docked against a database of protein binding sites. nih.gov A scoring function is used to estimate the binding affinity for each protein, and the top-scoring hits are ranked. These proteins can then be prioritized for further experimental validation. This approach is significantly faster and less expensive than experimentally screening the compound against thousands of proteins. nih.gov The search can be narrowed to specific protein families, such as human kinases or viral polymerases, depending on the therapeutic area of interest. chemdiv.comnih.gov
Table 3: Hypothetical Results from a Virtual Screening Campaign with this compound (Note: This data is illustrative.)
| Protein Target | Docking Score (kcal/mol) | Predicted Interaction Type |
| Cyclin-Dependent Kinase 2 (CDK2) | -9.8 | ATP-competitive inhibition |
| Hepatitis C Virus NS5B Polymerase | -9.2 | Nucleotide-binding site interaction |
| Inosine Monophosphate Dehydrogenase (IMPDH) | -8.7 | Allosteric site binding |
| Cytidine Monophosphate Kinase | -8.5 | Substrate-like binding |
These results can provide the first clues to the biological role of this compound and suggest pathways for further investigation. biorxiv.org
Network Pharmacology Analysis of Predicted Pathways
Network pharmacology is a bioinformatic approach that aims to understand drug action from a systems perspective. nih.gov For this compound, a network pharmacology analysis would begin with the predicted protein targets identified through methods like virtual screening. These targets are then mapped onto known biological pathways and protein-protein interaction networks.
Future Directions and Theoretical Implications in 5 Isopropylcytidine 5 Monophosphate Research
Elucidating Novel Biological Targets and Pathways
The introduction of a C5-isopropyl group to cytidine (B196190) 5'-monophosphate creates a molecule with unique steric and electronic properties that may lead it to interact with a host of cellular components in novel ways. Future research will likely focus on moving beyond known interactions to uncover new biological targets and signaling or metabolic pathways modulated by this compound.
Incorporation of a C5-substituent in pyrimidine (B1678525) bases has been shown to potentially increase a compound's bioavailability and biological stability. rsc.org The bulky isopropyl group could influence interactions with a range of enzymes involved in nucleotide metabolism, such as kinases, polymerases, and nucleases. For instance, while some nucleoside kinases demonstrate broad substrate specificity, others are highly selective, and modifications at the C5 position can negatively affect phosphorylation efficiency. mdpi.com A key research direction will be to systematically screen 5-isopropylcytidine 5'-monophosphate against a wide panel of human and microbial enzymes to identify unexpected inhibitory or substrate activities.
Advanced computational methods offer a powerful tool for this exploratory phase. ucl.ac.uk Molecular docking and simulation can predict the binding affinity of this compound with various protein targets. umsystem.edu These in silico approaches can model how the isopropyl group fits into active sites, potentially identifying enzymes, receptors, or allosteric sites that are not traditional targets for nucleotide analogues. Furthermore, computational techniques are increasingly used to identify RNA modifications from sequencing data, which could be adapted to trace the metabolic fate and RNA incorporation of C5-modified analogues. nih.gov
A summary of potential research avenues for target elucidation is presented below.
| Research Avenue | Description | Potential Outcome |
| Enzyme Panel Screening | Testing the compound against a broad array of enzymes involved in nucleotide metabolism (kinases, polymerases, deaminases, etc.). | Identification of novel enzyme inhibitions or substrate activities. |
| Molecular Docking | In silico simulation of the compound's interaction with known protein structures. | Prioritization of potential biological targets for experimental validation. |
| Proteomic Approaches | Using affinity-based proteomics to "pull down" interacting proteins from cell lysates. | Discovery of direct protein binding partners in a cellular context. |
| Metabolomic Profiling | Analyzing changes in the cellular metabolome upon treatment with the compound. | Uncovering effects on downstream metabolic pathways beyond direct targets. |
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of nucleoside analogues has traditionally relied on multi-step chemical methods. However, the future of synthesizing complex derivatives of this compound will likely involve a synergy between chemical and enzymatic approaches. worktribe.com Chemo-enzymatic strategies and biocatalytic cascades are emerging as powerful, green alternatives that offer high regioselectivity and milder reaction conditions, avoiding the need for extensive protection and deprotection steps. nih.govnih.gov
Enzymatic synthesis is maturing, with enzymes being used to create key building blocks or to perform full biocatalytic syntheses of nucleoside drugs. worktribe.comresearchgate.net For instance, nucleoside kinases can be used for the direct phosphorylation of modified nucleosides to their monophosphate form. vu.ltvu.lt While the substrate specificity of these kinases can be a challenge, particularly with bulky C5 modifications, enzyme engineering and the use of kinases from extremophiles—which are often more robust and may have broader substrate tolerance—offer promising solutions. mdpi.comnih.gov One-pot cascade reactions, where multiple enzymatic steps are combined, can produce the final nucleotide analogue with high efficiency. nih.gov
Future synthetic efforts will likely focus on creating a diverse library of analogues based on the 5-isopropylcytidine scaffold. This could involve modifications at other positions of the nucleobase or the sugar moiety to fine-tune the compound's properties. Tandem approaches that combine the strengths of chemical synthesis for creating the core modified nucleoside with the precision of biocatalysis for subsequent phosphorylation will be vital. worktribe.com
| Synthetic Strategy | Description | Advantages | Key Challenge |
| Biocatalytic Cascades | Using a sequence of enzymes in a one-pot reaction to build the molecule step-by-step from simpler precursors. worktribe.comresearchgate.net | High efficiency, environmentally friendly, high selectivity. | Enzyme compatibility and substrate specificity. |
| Chemo-enzymatic Synthesis | Combining traditional chemical synthesis for the core structure with enzymatic steps for specific transformations (e.g., phosphorylation). nih.govnih.gov | Leverages the strengths of both methods, enabling complex designs. | Integration of chemical and biological reaction conditions. |
| Enzyme Engineering | Modifying the active site of nucleoside kinases or phosphorylases to better accommodate bulky substrates. | Overcomes limitations of substrate specificity for novel analogues. | Requires significant effort in protein design and screening. |
| Flow Chemistry | Utilizing immobilized enzymes in continuous flow reactors for synthesis. worktribe.com | Improved scalability, process control, and efficiency. | Initial setup complexity and cost. |
Integration into Systems Biology Models
The effect of a single molecule on a cell is rarely confined to its primary target. Systems biology, which uses mathematical and computational models to understand complex biological networks, offers a framework for predicting the broader impact of introducing a synthetic analogue like this compound. stanford.edustanford.edu Nucleotide metabolism is a fundamentally important and highly interconnected network responsible for providing the building blocks for DNA and RNA, as well as molecules for energy transfer and signaling. nih.govnih.govfiveable.meoreilly.com
Future research should aim to integrate this compound into computational models of nucleotide metabolism. umsystem.edu By inputting experimentally determined kinetic parameters—such as its affinity for various kinases and polymerases—these models could simulate how its presence perturbs the entire system. This could predict downstream consequences, such as imbalances in the pools of natural nucleotides or the accumulation of metabolic intermediates.
Such models are crucial for understanding the polypharmacology of the compound, where it may interact with multiple targets, leading to a complex biological response. This holistic view moves beyond a one-drug, one-target paradigm and is essential for predicting the cellular phenotype. As these models become more sophisticated, they can incorporate data from genomics, proteomics, and metabolomics to create a multi-scale understanding of the analogue's effect, from molecular interactions to whole-cell behavior. stanford.eduproquest.com
Exploration of Self-Assembly and Nanomaterial Applications (theoretical)
The chemical structure of this compound—possessing a hydrophilic phosphate-sugar backbone and a nucleobase rendered more hydrophobic by the isopropyl group—makes it an amphiphilic molecule. Amphiphilicity is a powerful driving force for self-assembly, and it is a key principle in the bottom-up construction of nanomaterials. nih.govnih.gov This opens a theoretical avenue for exploring the use of this compound in supramolecular chemistry and nanotechnology. frontiersin.org
It is plausible that, under specific conditions (e.g., in an aqueous solution above a critical concentration), molecules of this compound could spontaneously self-assemble into ordered nanostructures. acs.org The hydrophobic isopropyl groups would likely aggregate to minimize contact with water, forming a nonpolar core, while the charged phosphate (B84403) groups and polar sugar rings would face the aqueous environment. This could lead to the formation of micelles, vesicles, or even hydrogels. acs.orgnih.gov The nature of these assemblies could be tuned by environmental factors such as pH, temperature, and ionic strength. nih.gov
This self-assembling property could be harnessed for various applications. For instance, the hydrophobic cores of micelles formed from this compound could serve as nanocarriers for delivering hydrophobic drugs. nih.govaip.org Furthermore, the nucleobase itself offers opportunities for more specific interactions, such as hydrogen bonding or π–π stacking, which could direct the formation of more complex, ordered materials. acs.orgnih.gov By functionalizing other nucleotides with complementary hydrophobic moieties, researchers could theoretically design co-assembling systems that form highly defined nanostructures based on both hydrophobic interactions and Watson-Crick base pairing. acs.org
Philosophical Considerations in Nucleotide Analogue Design and Discovery
The creation of molecules like this compound, which are designed to mimic and interact with the fundamental components of life, raises profound philosophical questions that extend beyond the laboratory. fao.org This practice is a facet of synthetic biology, a field that aims to make biology an engineering discipline and, in doing so, prompts a re-evaluation of concepts like "natural" versus "artificial." stanford.edustanford.eduresearchgate.net
Designing a nucleotide analogue is an act of "rewriting" a small piece of the biological alphabet. fao.org This challenges us to consider the nature of biological information. If the sequence of natural nucleotides in DNA is a form of information that directs the development of an organism, then a synthetic analogue is a novel piece of information introduced into that system. molecularcloud.org This raises questions about human agency in evolution and the responsibility that comes with creating molecules that can permanently alter biological processes. patsnap.com
The design of such analogues also engages with the philosophical debate on reductionism. molecularcloud.orggeorgetown.edu The ability to rationally design a molecule to produce a specific biological effect can be seen as a victory for a reductionist worldview, suggesting that life can be understood and manipulated by controlling its constituent parts. However, the frequent discovery of unexpected off-target effects and complex systemic responses highlights the limitations of this view, pointing towards a more holistic understanding where the network's properties are not simply the sum of its parts. stanford.edu
Finally, the endeavor of synthetic biology forces a confrontation with the distinction between living things and machines. molecularcloud.orgox.ac.uk As scientists create biological components that are modular, rationally designed, and intended for specific applications, the line blurs. While this compound is a single molecule, it is part of a broader scientific movement that views life as a technology to be engineered, prompting ethical reflection on the value we ascribe to life and the moral considerations of creating new biological entities. molecularcloud.orggeorgetown.edu
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 5-Isopropylcytidine 5'-monophosphate in laboratory settings?
- Methodological Answer: Laboratory synthesis typically involves enzymatic or chemical modification of cytidine 5'-monophosphate (CMP). For example, fermentation-based approaches using engineered Saccharomyces cerevisiae strains (as demonstrated for uridine 5'-monophosphate, UMP) can be adapted by introducing isopropyl-modifying enzymes . Kinetic models (e.g., Logistic and Luedeking-Piret equations) may optimize yield by correlating substrate consumption, biomass growth, and product formation . Chemical synthesis may employ phosphoramidite chemistry to introduce the isopropyl group at the 5-position of cytidine, followed by phosphorylation. Purity validation via HPLC (≥99% purity, as in Sigma Grade standards) is critical .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of:
- HPLC : To assess purity (e.g., ≥99% as per Sigma Grade protocols) .
- Mass Spectrometry : Exact mass determination (e.g., 323.0605614 g/mol for CMP analogs) confirms molecular integrity .
- NMR Spectroscopy : ¹H/³¹P NMR identifies the isopropyl group and phosphate moiety .
- SERS (Surface-Enhanced Raman Spectroscopy) : Detects nucleotide-specific vibrational modes, validated for CMP derivatives in concentrations as low as 500 nM .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer: Store lyophilized powder at -20°C in airtight, light-resistant containers to prevent hydrolysis. For aqueous solutions, use neutral pH buffers and avoid repeated freeze-thaw cycles. Stability testing under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life. Decomposition products (e.g., nitrogen oxides) should be monitored via TLC or LC-MS .
Advanced Research Questions
Q. How does the isopropyl modification influence the enzymatic interactions of cytidine monophosphate derivatives in nucleotide metabolism?
- Methodological Answer: The isopropyl group may sterically hinder enzyme binding. For example, archaeal IMP cyclohydrolases (PurO/PurH2) show substrate specificity dependent on minor structural changes, with Km values ranging from 7.8 μM (PurH2) to higher thresholds for bulkier substrates . Competitive inhibition assays using wild-type vs. modified CMP can quantify binding affinity shifts. Molecular docking simulations (e.g., AutoDock Vina) may predict interactions with active sites .
Q. What advanced spectroscopic techniques are suitable for detecting this compound in complex biological matrices?
- Methodological Answer:
- Fluorescence Spectroscopy : Use N’-methylanthraniloyl (MANT)-tagged analogs to study PDE hydrolysis kinetics, with excitation/emission at 360/440 nm .
- SERS : Silver nanoparticle colloids enhance Raman signals, enabling detection in microbial cultures (e.g., Mycoplasma pneumoniae) at nM sensitivity .
- CE-UV/MS : Capillary electrophoresis coupled with UV or mass spectrometry resolves isomers and degradation products in cell lysates .
Q. How can researchers resolve discrepancies in reported kinetic parameters (e.g., Km, kcat) for enzymes interacting with modified cytidine monophosphates?
- Methodological Answer:
- Standardize Assay Conditions : Buffer composition (e.g., Mg²⁺ concentration), temperature, and enzyme purity (e.g., ≥95% via SDS-PAGE) significantly affect kinetics .
- Comparative Studies : Parallel assays with unmodified CMP controls (e.g., Km = 7.8 μM for A. fulgidus PurH2) isolate the isopropyl group’s impact .
- Error Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate confidence intervals for Km/kcat and identify outlier datasets .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the metabolic roles of modified cytidine monophosphates?
- Methodological Answer: Contradictions often arise from model system differences (e.g., prokaryotic vs. eukaryotic enzymes). For example:
- In Vitro vs. In Vivo Systems : E. coli purine auxotrophs may metabolize analogs differently than human cell lines .
- Pathway Redundancy : Use gene knockout strains (e.g., purH2-null archaea) to isolate specific metabolic contributions .
- Isotope Tracing : ¹³C-labeled 5-isopropyl-CMP tracks incorporation into RNA or downstream metabolites (e.g., UMP) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
